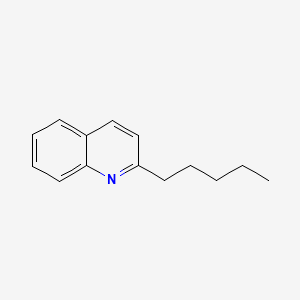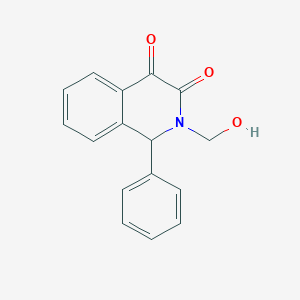
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxymethyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and automation to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione.
Reduction: Formation of 2-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
2-(Methoxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in solubility and stability.
2-(Hydroxymethyl)-1-phenylisoquinoline: Similar structure but lacks the dihydroisoquinoline ring, affecting its electronic properties and reactivity.
Uniqueness
The presence of the hydroxymethyl group in 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90861-79-3 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-1-phenyl-1H-isoquinoline-3,4-dione |
InChI |
InChI=1S/C16H13NO3/c18-10-17-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(19)16(17)20/h1-9,14,18H,10H2 |
InChI-Schlüssel |
DMTPCECGXUZJTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C(=O)N2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
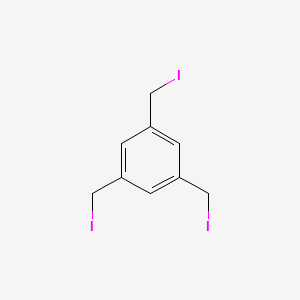

![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
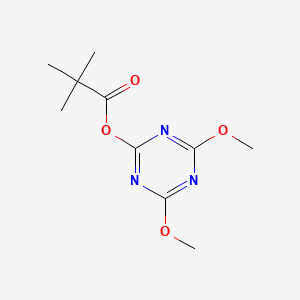
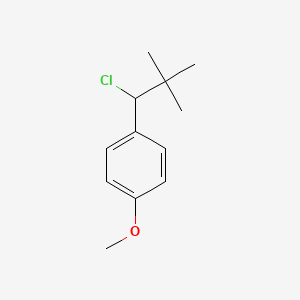
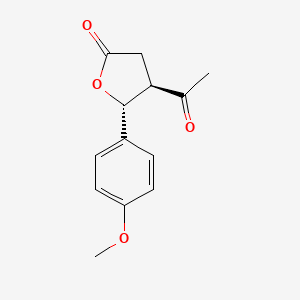
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)



